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Compound of Interest

Compound Name:
Inosine 5'-triphosphate-2',3'-

dialdehyde

Cat. No.: B13832486

Get Quote

Abstract & Principle
Affinity labeling is a powerful strategy to identify and characterize nucleotide-binding sites

within ATPases, particularly when distinguishing between high-affinity catalytic sites and lower-

affinity regulatory sites. While oxidized ATP (o-ATP) is the standard reagent, oxidized ITP (o-

ITP) provides a unique orthogonal probe. ITP substitutes the adenine base (6-amino) with

hypoxanthine (6-oxo), altering hydrogen bonding capabilities while retaining the triphosphate

backbone.

The Mechanism: The method relies on the specific oxidation of the ribose 2',3'-cis-diol by

sodium periodate (NaIO₄) to form a dialdehyde (o-ITP). This reactive intermediate binds to the

ATPase active site, where the aldehyde groups react with the

-amino group of a proximal Lysine residue (critical for phosphate coordination) to form a
reversible Schiff base. Subsequent reduction with Sodium Cyanoborohydride (NaCNBH₃) locks
this complex into a stable, covalent morpholine-like adduct, permanently inhibiting the enzyme
and "tagging" the specific subunit or peptide fragment.

Chemical Mechanism Pathway[1]
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Phase 1: Probe Synthesis

Phase 2: Affinity Labeling
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Figure 1: Reaction mechanism for the conversion of ITP to o-ITP and subsequent covalent

attachment to a lysine residue within the ATPase active site.

Materials & Reagents
Reagent Grade/Spec Purpose

Inosine 5'-Triphosphate (ITP) >95% Purity, Sodium Salt Substrate for oxidation.

Sodium Metaperiodate (NaIO₄) ACS Reagent
Oxidizing agent for ribose ring

cleavage.

Sodium Cyanoborohydride

(NaCNBH₃)
95% (Caution: Toxic)

Mild reducing agent (specific

for Schiff bases at neutral pH).

Ethylene Glycol Molecular Biology Grade
Quenching agent for excess

periodate.

Reaction Buffer
50 mM HEPES or MOPS, pH

7.5
Non-amine buffer (Avoid Tris!).

Control Nucleotides ATP, ADP (High Purity)
For competition/protection

assays.

Protocol: Synthesis of o-ITP
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Expert Insight: Unlike commercial o-ATP, o-ITP is rarely available off-the-shelf and must be

synthesized fresh. The stability of the dialdehyde is finite; use within 24–48 hours or store

lyophilized at -80°C.

Dissolution: Dissolve ITP (sodium salt) in ice-cold water to a final concentration of 10 mM.

Oxidation: Add a 1.1-fold molar excess of NaIO₄.

Example: To 1 mL of 10 mM ITP, add 1.1 mL of 10 mM NaIO₄ (freshly prepared).

Incubation: Incubate in the dark on ice for 60 minutes.

Note: The reaction is light-sensitive.

Quenching: Add Ethylene Glycol to a final concentration of 10 mM to consume unreacted

periodate. Incubate for 15 minutes on ice.

Purification (Critical Step):

Method A (Rapid): Use the quenched mixture directly if the enzyme is robust.

Method B (High Purity - Recommended): Purify via DEAE-Sephadex A-25

chromatography using a linear gradient of triethylammonium bicarbonate (TEAB) (0.1 M to

0.6 M). The o-ITP elutes slightly later than unmodified ITP due to the aldehyde's

interaction with the resin.

Validation: Verify conversion by Thin Layer Chromatography (PEI-Cellulose plates, 0.5 M

LiCl). o-ITP migrates differently than ITP.

Protocol: Affinity Labeling of ATPase[2][3]
Pre-requisite: The ATPase must be in a buffer free of primary amines (No Tris, No Glycine, No

Ammonium Sulfate). Use HEPES, MOPS, or Phosphate (pH 7.0–8.0).

Step 1: Kinetic Inactivation Assay (Determining and )
Before large-scale labeling, determine the kinetics of inactivation.
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Setup: Prepare ATPase (e.g., 0.5 mg/mL) in Reaction Buffer.

Incubation: Add o-ITP at varying concentrations (e.g., 0, 50, 100, 200, 500 µM).

Time Course: Incubate at 25°C or 37°C.

Sampling: At defined intervals (0, 10, 20, 30, 60 min), withdraw aliquots.

Dilution/Assay: Immediately dilute the aliquot 50-fold into an ATPase activity assay mix

containing excess native ATP (to displace non-covalent o-ITP) and measure residual activity.

Data Analysis: Plot

vs. Time. The slope gives

. Plot

vs.

to determine

(affinity of o-ITP) and

(max rate of covalent bond formation).

Step 2: Preparative Labeling & Trapping
Once conditions are optimized, proceed to "lock" the bond.

Mix: Incubate ATPase with saturating o-ITP (typically 2-5x

) in HEPES pH 7.5.

Equilibrium: Allow Schiff base formation to reach equilibrium (typically 30–60 mins).

Trapping (Reduction): Add NaCNBH₃ to a final concentration of 10 mM.

Why Cyanoborohydride? Unlike Borohydride (NaBH₄), NaCNBH₃ is stable at pH 7 and

selectively reduces the Schiff base (imine) without reducing the unreacted aldehyde or

disulfide bonds in the protein.
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Incubation: Incubate for 4 hours at 4°C or 1 hour at Room Temp.

Cleanup: Remove excess reagents via dialysis, gel filtration (Sephadex G-25), or centrifugal

ultrafiltration.

Step 3: Specificity Check (Protection Assay)
To prove the label is at the active site:

Run a parallel reaction including 10 mM native ATP (or ADP) during the o-ITP incubation.

Result: The presence of ATP should protect the enzyme from inactivation, proving o-ITP

competes for the same pocket.

Experimental Workflow Diagram

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13832486?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Labeling Reaction

Validation

Start: Purified ATPase

Buffer Exchange
(Remove Tris/Amines)

Mix Enzyme + o-ITP
(pH 7.5, 30 min)

Synthesize o-ITP
(Fresh < 24h)

Add NaCNBH3
(Trap Schiff Base)

Parallel Control:
+ Excess ATP (Protection)

Control Arm

ATPase Activity Assay
(Check % Inhibition)

LC-MS/MS Analysis
(Identify Mod. Lysine +266 Da)

Expect ~100% Activity

Click to download full resolution via product page

Figure 2: Step-by-step experimental workflow for affinity labeling, highlighting the critical control

arm for specificity validation.

Data Analysis & Expected Results
Quantitative Summary Table
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Parameter Expected Observation Interpretation

Inactivation Kinetics Pseudo-first-order decay
Indicates specific binding

followed by reaction.

Saturation Rate plateaus at high [o-ITP]

Evidence of specific binding

complex (

) prior to covalent bond.

ATP Protection >90% Activity Retained
Confirms labeling occurred at

the ATP-binding active site.

Stoichiometry ~1 mol label / mol active site
1:1 labeling indicates high

specificity.

Mass Spec Shift +264 to +266 Da (approx)
Mass of ITP ribose adduct

attached to Lysine.

Troubleshooting Guide
Problem: No inactivation observed.

Solution: Check pH.[1][2] Schiff base formation requires unprotonated Lysine. Raise pH to

8.0. Ensure o-ITP is fresh (aldehydes oxidize to acids over time).

Problem: Non-specific labeling (smear on SDS-PAGE or >1 stoichiometry).

Solution: Reduce incubation time or [o-ITP]. Ensure NaCNBH₃ is used, not NaBH₄, to

avoid reducing surface disulfides or non-specific aldehydes.

Problem: Protein precipitates.

Solution: Cross-linking can occur if the dialdehyde reacts with two lysines (inter- or intra-

molecular). Lower protein concentration to <0.5 mg/mL.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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